N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a quinazolin-4-one derivative characterized by a central quinazoline core substituted with two methoxy groups at positions 6 and 5. The compound features a propanamide side chain linked to the quinazoline ring at position 3, terminating in an N-benzyl group. The methoxy groups enhance solubility and electronic properties, while the benzyl moiety contributes to lipophilicity and steric bulk, influencing target binding .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-10-15-16(11-18(17)27-2)22-13-23(20(15)25)9-8-19(24)21-12-14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,21,24) |
InChI Key |
VPWPVBNLMWXTJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Base-Promoted SNAr Reaction
Using ortho-fluorobenzamide derivatives, the quinazolinone ring forms via cyclization with amides under strongly basic conditions. For N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide, the precursor 6,7-dimethoxy-2-fluorobenzamide reacts with N-benzyl-3-aminopropanamide in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs2CO3) at 135°C.
Mechanistic Insight :
-
Deprotonation : Cs2CO3 deprotonates the amide nitrogen, enhancing nucleophilicity.
-
SNAr Attack : The amide nitrogen attacks the electron-deficient C2 position of the fluorobenzamide.
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Cyclization : Intramolecular condensation forms the quinazolin-4-one core.
Optimization :
-
Base Selection : Cs2CO3 outperforms K2CO3 due to superior solubility in DMSO.
-
Solvent : DMSO stabilizes the transition state via polar interactions.
-
Temperature : 135°C ensures complete dehydrofluorination.
Side-Chain Introduction: Propanamide Functionalization
The propanamide side chain is introduced via alkylation or acylation. Source provides a model for N-benzylation using benzyl halides.
Alkylation of Quinazolinone Intermediate
The quinazolinone intermediate 3-(3-chloropropyl)-6,7-dimethoxyquinazolin-4(3H)-one reacts with benzylamine in acetonitrile under reflux.
Procedure :
-
Quinazolinone Activation : Treat the intermediate with 1.1 equivalents of benzyl bromide.
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Nucleophilic Substitution : Benzylamine displaces chloride, forming the N-benzyl bond.
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Workup : Precipitation with n-hexane yields the crude product, purified via silica gel chromatography.
Analytical Validation :
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1H NMR (DMSO-d6) : δ 7.39 (s, 1H, H5), 7.15 (s, 1H, H8), 5.46 (s, 2H, N-CH2), 3.9 (s, 3H, OCH3).
-
Yield : 70–85% after optimization.
One-Pot Tandem Synthesis
A streamlined approach combines core formation and side-chain functionalization in a single reactor.
Tandem SNAr-Alkylation
-
Simultaneous Reactants : 6,7-dimethoxy-2-fluorobenzamide, 3-chloro-N-benzylpropanamide, and Cs2CO3 in DMSO.
-
Conditions : 135°C for 24 hours.
-
Outcome : Direct formation of the target compound without isolating intermediates.
Advantages :
-
Reduced purification steps.
-
Higher atom economy (78% vs. 65% stepwise).
Limitations :
-
Competing side reactions require precise stoichiometry.
Alternative Routes: Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, as demonstrated in source.
Microwave-Promoted Cyclization
Protocol :
-
Reactants : 6,7-dimethoxy-2-fluorobenzamide, N-benzyl-3-aminopropanamide.
-
Conditions : 150 W, 140°C, 30 minutes.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise SNAr | Cs2CO3/DMSO, 135°C, 24h | 70 | >95 | High reproducibility |
| One-Pot Tandem | Cs2CO3/DMSO, 135°C, 24h | 78 | >90 | Reduced steps |
| Microwave-Assisted | MW, 140°C, 30min | 88 | >97 | Rapid synthesis |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide exhibits a range of significant biological activities:
-
Anticancer Properties :
- The compound has shown potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases complicated by depression. Its ability to inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) has been explored, indicating a capacity to enhance cognitive function and reduce neuroinflammation .
Case Studies
-
Anticancer Activity Assessment :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy . -
Antimicrobial Efficacy :
In vitro studies demonstrated that the compound displayed significant antimicrobial activity against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values indicating strong effectiveness against this pathogen .
Mechanism of Action
The mechanism of action of N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The quinazolinone core is known to interact with kinases and other signaling molecules, suggesting potential pathways for its action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4-one derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 2-chlorobenzyl analog (401.8 Da) exhibits higher molecular weight and lipophilicity compared to the benzyl derivative (367.4 Da), which may enhance membrane permeability but reduce aqueous solubility .
Thermal Stability: Compound 7d (phenoxymethyl substituent) has a defined melting point (138–140°C), suggesting crystalline stability, whereas methoxy-substituted analogs lack reported thermal data .
Biological Activity :
- Chlorinated derivatives (e.g., 7d, 7e) demonstrate antibacterial properties, while methoxy-rich analogs are hypothesized to target kinases due to structural similarities to EGFR inhibitors .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 57% to 70% depending on substituent complexity .
Research Findings and Implications
- Anti-Cancer Potential: Quinazoline derivatives with methoxy groups (e.g., 6,7-dimethoxy) show enhanced binding to kinase ATP pockets in silico, correlating with anti-proliferative activity in MTT assays .
- Antibacterial Activity : Chlorinated derivatives (e.g., 7d, 7e) inhibit bacterial growth, likely due to halogen-induced disruption of microbial enzymes .
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., Cl) : Increase stability and target affinity but may reduce solubility.
- Methoxy Groups : Improve solubility and modulate electronic effects on the quinazoline core.
Biological Activity
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline moiety and a propanamide functional group. Its molecular formula is , with a molecular weight of approximately 397.4 g/mol. The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances its solubility and biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound has shown potential as an antitumor agent through mechanisms that may involve the inhibition of specific cancer cell proliferation pathways.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.
Antitumor Activity
A study investigating the antitumor properties of related quinazoline derivatives revealed that they could inhibit tumor cell growth effectively. The mechanism was attributed to the induction of apoptosis in cancer cells, possibly through the modulation of apoptotic pathways involving caspases.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.2 | Cancer Cell Lines |
| Similar Quinazoline Derivative | 12.5 | Cancer Cell Lines |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Antitumor Efficacy in Animal Models : A recent study evaluated the efficacy of this compound in murine models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Synergistic Effects with Other Antimicrobials : Another study explored the compound's synergistic effects when combined with standard antibiotics against resistant bacterial strains. Results showed enhanced antibacterial activity when used in combination therapy, suggesting a promising avenue for treating infections caused by multidrug-resistant bacteria.
Q & A
Q. What are the critical steps in synthesizing N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide?
The synthesis typically involves amide bond formation between a benzylamine derivative and a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl-propanoyl intermediate. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or DMSO to facilitate amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization to isolate the pure product .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and ensure reaction completion .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm the benzyl, quinazolinone, and methoxy substituents. For example, methoxy protons appear as singlets at ~3.8–4.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents and conditions are optimal for its solubility and stability?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Stability studies recommend storage at –20°C in inert atmospheres to prevent oxidation of the quinazolinone core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding to kinase domains or DNA repair enzymes. Key parameters include:
- Ligand preparation : Protonation states and tautomer optimization at physiological pH .
- Target selection : Focus on kinases (e.g., EGFR, VEGFR) due to the quinazolinone scaffold’s known affinity .
- Validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions or impurity artifacts. Mitigation strategies include:
- Orthogonal assays : Validate antiproliferative activity using both MTT and ATP-based luminescence assays .
- Impurity profiling : LC-MS to identify byproducts interfering with biological readouts .
- Dose-response curves : Ensure IC values are derived from ≥3 independent replicates with R > 0.95 .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Structural modifications to improve bioavailability:
- LogP reduction : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzyl moiety without compromising target binding .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Prodrug approaches : Mask polar groups (e.g., phosphate esters) for enhanced absorption .
Q. What mechanistic insights explain its potential anticancer activity?
The quinazolinone core inhibits ATP-binding pockets in kinases, while the benzylamide group may enhance membrane permeability. Key pathways include:
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cancer cells .
- Cell cycle arrest : G1/S phase blockade via downregulation of cyclin D1/CDK4 .
- Synergistic effects : Combine with DNA-damaging agents (e.g., cisplatin) to enhance efficacy .
Methodological Guidance
Q. How to design dose-response experiments for IC determination?
- Range selection : Test 8–10 concentrations spanning 0.1–100 µM, log-spaced for sigmoidal curve fitting .
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .
- Data analysis : Use GraphPad Prism for nonlinear regression (four-parameter logistic model) .
Q. What analytical methods validate compound purity in biological assays?
- LC-MS/MS : Detect trace impurities (<0.5%) co-eluting with the parent compound .
- Stability-indicating assays : Stress testing under heat, light, and pH extremes to identify degradation products .
Q. How to troubleshoot low yields in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
